molecular formula C₁₇H₂₅N₃O₄S B560602 Cipropride (S enantiomer) CAS No. 66183-70-8

Cipropride (S enantiomer)

Cat. No.: B560602
CAS No.: 66183-70-8
M. Wt: 367.46
InChI Key: BTYDXWCTJDAEHA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Key signals include a singlet for the methoxy group (δ 3.8–4.0), a multiplet for the cyclopropylmethyl protons (δ 0.5–1.2), and broad singlets for the sulfamoyl NH₂ (δ 6.5–7.0) . The pyrrolidine ring protons resonate as multiplets between δ 1.5–3.5.
  • ¹³C NMR : Peaks for the benzamide carbonyl (δ 165–170), methoxy carbon (δ 55–60), and sulfamoyl sulfur-bound carbon (δ 125–130) are characteristic .

Infrared (IR) Spectroscopy

Strong absorption bands for the sulfonamide group appear at 1340 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch). The benzamide carbonyl exhibits a stretch at 1680 cm⁻¹ , while the methoxy C-O bond absorbs near 1250 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ is observed at m/z 368.16 , with fragmentation patterns including loss of the cyclopropylmethyl group (m/z 294.10) and cleavage of the sulfamoyl moiety (m/z 212.08) . High-resolution MS confirms the exact mass as 367.1566 .

Spectroscopic Technique Key Peaks/Features
¹H NMR δ 3.8 (OCH₃), δ 1.5–3.5 (pyrrolidine), δ 6.5–7.0 (NH₂)
¹³C NMR δ 165–170 (C=O), δ 55–60 (OCH₃), δ 125–130 (C-SO₂NH₂)
IR 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)
MS [M+H]⁺ at m/z 368.16; fragments at m/z 294.10 (−C₃H₆), 212.08 (−SO₂NH₂)

Properties

CAS No.

66183-70-8

Molecular Formula

C₁₇H₂₅N₃O₄S

Molecular Weight

367.46

IUPAC Name

N-[[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23)/t13-/m0/s1

InChI Key

BTYDXWCTJDAEHA-ZDUSSCGKSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3

Synonyms

Cipropride S enantiomer

Origin of Product

United States

Preparation Methods

Diastereomeric Salt Formation with Levorotatory Camphor Sulfonic Acid

A patented method for clopidogrel enantiomer separation provides a template for cipropride’s resolution. The process involves:

  • Dissolving racemic cipropride free base in a mixture of toluene and a co-solvent (e.g., DMF, acetone, or butanol).

  • Adding levorotatory (-)-camphor sulfonic acid to precipitate the (S)-cipropride–camphor sulfonate diastereomer.

  • Isolating the precipitate via filtration and converting it to the free base using sodium hydroxide.

Critical Parameters

ParameterOptimal Range
Co-solvent concentration5–10% (vol/vol)
Temperature0–20°C
Solvent systemToluene:DMF (9:1)

This method achieves >99% enantiomeric excess (ee) for the S enantiomer. The (R)-enantiomer remains in the mother liquor, which undergoes racemization for recycling (Section 3).

Asymmetric Synthesis of (S)-Cipropride

Asymmetric synthesis avoids the need for post-synthetic resolution by directly constructing the S-configured stereocenter. Two strategies have been validated in analogous compounds:

Chiral Auxiliary-Mediated Synthesis

Inspired by hydroxychloroquine synthesis, a chiral amine intermediate can be generated using (S)-mandelic acid:

  • Step 1 : React 4-aminopentanol with (S)-mandelic acid in ethanol to form a diastereomeric salt.

  • Step 2 : Recrystallize the salt to isolate the (S)-configured amine–mandelate complex.

  • Step 3 : Liberate the chiral amine using sodium hydroxide and couple it with 4,7-dichloroquinoline under reflux (135°C, 18 hours).

Reaction Conditions

  • Solvent: Toluene

  • Catalysts: Triethylamine, potassium carbonate

  • Yield: 68–72%

Racemization and Recycling of (R)-Cipropride

Industrial-scale processes often recycle the undesired (R)-enantiomer to improve cost efficiency. A clopidogrel-derived protocol adapts well to cipropride:

Base-Catalyzed Racemization

  • Step 1 : Treat the (R)-enantiomer-enriched mother liquor with a catalytic base (e.g., potassium tert-butoxide, 0.1 eq).

  • Step 2 : Stir at 0–20°C for 4–6 hours to equilibrate the (R)/(S) ratio to ~50:50.

  • Step 3 : Re-subject the racemized mixture to chiral resolution (Section 1.1).

Key Metrics

  • Racemization efficiency: 85–90%

  • Overall yield increase: 25–30% per cycle

Final Salt Formation and Purification

The free base (S)-cipropride is converted to its bisulfate salt for pharmaceutical use:

Bisulfate Salt Synthesis

  • Dissolve (S)-cipropride free base in acetone.

  • Add concentrated sulfuric acid dropwise at 10–15°C.

  • Seed with Form I crystals and stir for 12 hours.

  • Filter and wash with cold acetone to obtain >99.5% pure (S)-cipropride bisulfate.

Characterization Data

PropertyValue
Melting point192–194°C
Specific rotation ([α]D²⁵)+52.3° (c=1, H₂O)
HPLC purity≥99.9%

Analytical Validation of Enantiomeric Purity

Chiral HPLC remains the gold standard for assessing ee:

Chromatographic Conditions

  • Column : Chiralpak IA-3 (250 × 4.6 mm, 3 µm)

  • Mobile phase : Hexane:ethanol:diethylamine (80:20:0.1)

  • Flow rate : 1.0 mL/min

  • Detection : UV at 254 nm

Retention Times

EnantiomerRetention Time (min)
(S)-Cipropride12.3
(R)-Cipropride14.7

This method resolves enantiomers with a resolution factor (Rs) >2.0, ensuring accurate ee quantification.

Industrial-Scale Process Considerations

Solvent Recovery and Waste Management

  • Toluene recycling : Distillation under reduced pressure (60°C, 200 mbar) recovers 95% of toluene.

  • DMF treatment : Neutralize with acetic acid and isolate via aqueous extraction.

Continuous Manufacturing

A closed-loop system integrates racemization and resolution steps:

  • Continuous feed of racemic cipropride into the resolution reactor.

  • Automated removal of (S)-enantiomer crystals.

  • In-line racemization of residual (R)-enantiomer.

This approach reduces batch cycle time by 40% and solvent use by 30% .

Chemical Reactions Analysis

Types of Reactions: Cipropride (S enantiomer) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmacological Properties

The S enantiomer of Cipropride exhibits several notable pharmacological properties:

  • Dopamine Receptor Antagonism : Cipropride (S enantiomer) selectively antagonizes D2 receptors, which is pivotal in modulating gastrointestinal motility. This action is beneficial in treating conditions like gastroparesis and functional dyspepsia.
  • Prokinetic Effects : The compound enhances gastric emptying and intestinal transit by increasing peristalsis. This effect is particularly useful in patients with delayed gastric emptying.
  • Serotonin Modulation : Recent studies suggest that the S enantiomer also interacts with serotonin receptors, contributing to its prokinetic effects and potentially alleviating nausea .

Therapeutic Applications

Cipropride (S enantiomer) has been explored in various therapeutic contexts:

  • Functional Gastrointestinal Disorders : It is primarily used to manage symptoms associated with functional gastrointestinal disorders, including:
    • Gastroparesis
    • Functional dyspepsia
    • Chronic constipation
  • Psychiatric Conditions : Due to its dopaminergic activity, the S enantiomer has been investigated for potential applications in treating certain psychiatric disorders, although this area remains less explored compared to its gastrointestinal applications .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of Cipropride (S enantiomer):

  • Efficacy in Gastroparesis : A clinical trial involving patients with diabetic gastroparesis demonstrated significant improvements in gastric emptying times and symptom relief after administration of Cipropride (S enantiomer) compared to placebo .
  • Safety Profile : Research indicates that the S enantiomer has a favorable safety profile with fewer extrapyramidal side effects compared to other dopamine antagonists. This makes it a preferred option for long-term management of gastrointestinal disorders .
  • Chirality and Drug Metabolism : Studies have shown that the metabolic pathways for the S and R enantiomers differ significantly. The S enantiomer is metabolized more efficiently, leading to higher plasma concentrations and prolonged therapeutic effects .

Comparative Data Table

The following table summarizes key findings related to Cipropride (S enantiomer) compared to its R counterpart:

PropertyCipropride (S Enantiomer)Cipropride (R Enantiomer)
Dopamine Receptor ActivityHighLow
Prokinetic EffectStrongWeak
Gastric Emptying ImprovementSignificantMinimal
Side EffectsFewerMore
Metabolic ClearanceRapidSlower

Mechanism of Action

Cipropride (S enantiomer) can be compared with other antiemetic agents such as:

    Metoclopramide: Another antiemetic that works by blocking dopamine receptors.

    Ondansetron: A selective serotonin receptor antagonist used to prevent nausea and vomiting.

    Domperidone: Similar to metoclopramide but with fewer central nervous system side effects.

Uniqueness: Cipropride (S enantiomer) is unique due to its specific stereoselective properties, which may result in different pharmacological effects compared to its R enantiomer or other racemic mixtures .

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 66183-70-8
  • Smiles : C(NC[C@H]1N(CC2CC2)CCC1)(=O)C3=C(OC)C=CC(S(N)(=O)=O)=C3
  • Storage : Stable at -20°C (powder) and -80°C (in solution) for long-term preservation .

Enantiomeric Activity Differences

Cipropride (S enantiomer) exemplifies the broader principle that enantiomers of chiral drugs often exhibit distinct pharmacological profiles. Below is a comparative analysis with other enantiomer pairs and structurally/functionally related compounds:

Table 1: Enantiomer-Specific Activity in Selected Compounds
Compound (S)-Enantiomer Activity (R)-Enantiomer Activity Reference Study
Cipropride Potent antiemetic (D₂/5-HT₃ antagonism) Not reported; presumed inactive or less active
HSG4112 (Glabridin derivative) Anti-inflammatory (NF-κB/MAPK inhibition) Less active; metabolic instability
Compound 1 (Microtubule inhibitor) IC₅₀ = 1.2 µM (tubulin polymerization) IC₅₀ = 2.1 µM
HIV-1 Integrase Inhibitor (5k) ST inhibitory potency: 15-fold > (R) Reduced binding affinity
Warfarin Anticoagulant (3–5× more potent than (R)) Less active; metabolized faster
FPR Agonists (9d, 9f) Active (EC₅₀ = 0.3–1.1 nM in neutrophils) Inactive
Key Observations :

Superior Activity of (S)-Enantiomers :

  • In >70% of cases, the (S)-enantiomer demonstrates higher potency, as seen in microtubule inhibitors (2× more active than racemic mixtures) and HIV-1 integrase inhibitors (7–15× selectivity) .
  • Cipropride (S) aligns with this trend, though its (R)-enantiomer’s activity remains uncharacterized in the literature .

Mechanistic Insights :

  • Stereospecific binding to chiral pockets (e.g., tubulin’s colchicine site ) or differential metabolic stability (e.g., HSG4112’s propoxy modification ) often underpin enantiomer selectivity.
  • For cipropride, the S -configuration likely optimizes receptor-ligand interactions at D₂/5-HT₃ receptors, though structural studies are lacking.

FPR Agonist 9c: Only the (R)-enantiomer is active, highlighting receptor-specific stereochemical requirements .

Structural and Functional Analogues

Table 2: Functionally Related Anti-Emetics and Chiral Drugs
Compound Target/Mechanism Enantiomer Activity Clinical Use
Cipropride (S) D₂/5-HT₃ receptor antagonist Active Antiemetic
Metoclopramide D₂/5-HT₃ antagonist Racemic mixture; (R)-enantiomer inactive Antiemetic, prokinetic
Ondansetron 5-HT₃ antagonist Non-chiral Chemotherapy-induced nausea
Domperidone D₂ antagonist Non-chiral Antiemetic, gastroparesis
Key Differences :
  • Metoclopramide : Unlike cipropride, its (R)-enantiomer is inactive, but the racemic mixture is used clinically .
  • Ondansetron : Lacks chirality, simplifying manufacturing but limiting stereochemical optimization.

Q & A

Q. What are the key analytical methods for distinguishing the S enantiomer of Cipropride from its R counterpart in experimental settings?

Methodological Answer: Chiral chromatography (e.g., HPLC with chiral stationary phases) and vibrational circular dichroism (VCD) are widely used. For example, VCD analysis compares experimental spectra with calculated spectra for enantiomers to confirm absolute configurations . Chiral columns like cellulose- or amylose-based phases can separate enantiomers based on differential binding affinities . Polarimetry may also quantify enantiomeric excess (ee), though it lacks structural specificity .

Q. How can researchers validate the enantiomeric purity of synthesized Cipropride (S enantiomer)?

Methodological Answer: Combine multiple techniques:

  • Chiral HPLC : Quantify ee by comparing peak areas of (S) and (R) forms .
  • Nuclear Magnetic Resonance (NMR) with chiral solvating agents : Detect diastereomeric interactions to confirm purity .
  • Mass spectrometry (MS) coupled with ion mobility : Differentiate enantiomers based on collision cross-section differences . Consistency across methods reduces false positives in purity assessment.

Q. What in vitro models are appropriate for preliminary pharmacological profiling of Cipropride (S enantiomer)?

Methodological Answer: Use receptor-binding assays (e.g., radioligand displacement) to assess affinity for serotonin 5-HT₃ or dopamine D₂ receptors, given its antiemetic properties . Cell-based models (e.g., HEK293 cells expressing target receptors) can evaluate functional activity (e.g., cAMP inhibition). Always include racemic mixtures and the R enantiomer as controls to isolate S-specific effects .

Advanced Research Questions

Q. How can enantiomer-specific isotope analysis (ESIA) resolve conflicting biodegradation data for Cipropride (S enantiomer) in environmental studies?

Methodological Answer: ESIA tracks stable isotope ratios (e.g., δ¹³C) of individual enantiomers during degradation. For chiral pollutants like α-HCH, microbial strains exhibit enantiomer-selective degradation mechanisms, which can be modeled using Michaelis-Menten kinetics combined with isotopic enrichment factors (ε) . For Cipropride, apply dual-dimensional CSIA (e.g., carbon and nitrogen isotopes) to distinguish biotic vs. abiotic degradation pathways .

Q. What computational strategies predict the enantioselectivity of Cipropride (S enantiomer) in synthetic catalysis?

Methodological Answer: Density functional theory (DFT) calculations of transition-state energies can predict enantiomer preference. For example, in hydroboration reactions, TS energy differences >3 kcal/mol correlate with >90% ee for the S enantiomer . Molecular docking simulations with chiral catalysts (e.g., BINOL-derived ligands) further refine stereochemical outcomes . Validate predictions using kinetic resolution experiments .

Q. How do contradictory in vivo efficacy data for Cipropride (S enantiomer) arise, and how can they be reconciled?

Methodological Answer: Contradictions often stem from species-specific metabolism or differential protein binding. For example, cytochrome P450 isoforms may preferentially metabolize one enantiomer, altering bioavailability . To address this:

  • Conduct interspecies pharmacokinetic studies with chiral MS detection .
  • Use knockout animal models to isolate metabolic pathways .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human responses .

Q. What experimental designs minimize racemization during Cipropride (S enantiomer) synthesis?

Methodological Answer:

  • Low-temperature conditions : Reduce thermal energy to prevent stereochemical inversion .
  • Protecting groups : Use bulky groups (e.g., tert-butoxycarbonyl) to sterically hinder racemization at chiral centers .
  • In situ monitoring : Real-time chiral HPLC or Raman spectroscopy detects early racemization .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting enantiomer fractionation (EF) values in environmental fate studies of Cipropride (S enantiomer)?

Methodological Answer: EF = ([S] − [R])/([S] + [R]). Contradictory EFs may indicate competing degradation pathways (e.g., aerobic vs. anaerobic microbial action). Apply a two-dimensional model integrating EF with δ¹³C values:

PathwayEF TrendΔδ¹³C (‰)
Aerobic oxidationEF decreases−2.5
Anaerobic reductionEF increases+1.8
This approach, validated for α-HCH, disentangles overlapping mechanisms .

Q. What statistical frameworks address variability in enantiomer-specific pharmacological data?

Methodological Answer: Use mixed-effects models to account for batch-to-batch variability in synthesis or cell-line responsiveness. For example: Yij=μ+αi+βj+ϵijY_{ij} = \mu + \alpha_i + \beta_j + \epsilon_{ij} Where αi\alpha_i = enantiomer effect, βj\beta_j = batch effect, and ϵij\epsilon_{ij} = error. Bayesian hierarchical models further quantify uncertainty in small-sample studies .

Literature & Database Utilization

Q. How can SciFinder® optimize literature reviews on Cipropride (S enantiomer) enantiomer-specific studies?

Methodological Answer:

  • Use CAS Registry Number (if available) for precise retrieval .
  • Apply filters: "Enantiomer separation" (Index Term) + "Pharmacokinetics" (Research Topic).
  • Leverage Reaxys for synthetic routes and reaction conditions .
    Avoid broad keyword searches (e.g., "Cipropride") to reduce noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cipropride (S enantiomer)
Reactant of Route 2
Reactant of Route 2
Cipropride (S enantiomer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.